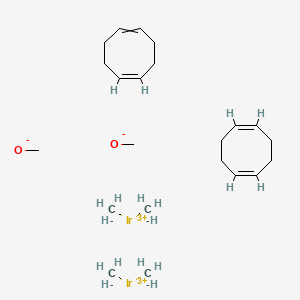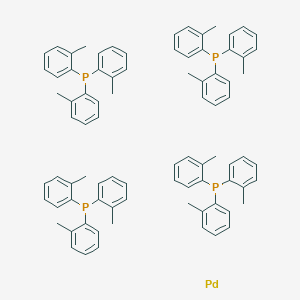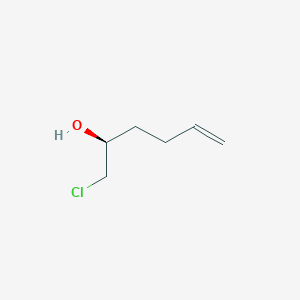
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of chlorine, chloromethyl, difluoromethyl, and methoxy groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-chloro-5-(chloromethyl)-4-(difluoromethyl)pyridine followed by methoxylation. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps such as:
- Chlorination: Introduction of chlorine atoms to the pyridine ring.
- Chloromethylation: Addition of chloromethyl groups.
- Difluoromethylation: Incorporation of difluoromethyl groups.
- Methoxylation: Addition of methoxy groups.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: Replacement of chlorine or other substituents with different functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Hydrolysis: Reaction with water to break chemical bonds.
Common Reagents and Conditions
Substitution Reactions: Often involve nucleophiles such as amines or thiols.
Oxidation: May use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can involve reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Lacks the difluoromethyl and methoxy groups.
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)pyridine: Lacks the methoxy group.
2-Chloro-5-(chloromethyl)-3-methoxypyridine: Lacks the difluoromethyl group.
Uniqueness
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both difluoromethyl and methoxy groups can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H7Cl2F2NO |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
2-chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine |
InChI |
InChI=1S/C8H7Cl2F2NO/c1-14-6-5(8(11)12)4(2-9)3-13-7(6)10/h3,8H,2H2,1H3 |
Clave InChI |
COVAFQWCHVNHBD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CN=C1Cl)CCl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)


![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)
![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)
![N-[(2S,4R)-2-[3-(3,5-dimethylimidazol-4-yl)-1H-1,2,4-triazol-5-yl]oxan-4-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B11927444.png)

![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)




![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)

